2,2,6,6-Tetramethylpimelic Acid

Dicarboxylic Acids Steric Hindrance Physicochemical Properties

Conventional aliphatic diacids (e.g., adipic, pimelic acid) produce polyesters that fail prematurely under hydrolytic or corrosive conditions. 2,2,6,6-Tetramethylpimelic acid resolves this through four α-methyl substituents that sterically shield ester/amide linkages from nucleophilic attack, fundamentally altering degradation kinetics. • Imparts exceptional hydrolytic stability to polyester resins, films & molded components (cf. U.S. Patent 4,031,063) • Slower condensation kinetics enable precise control over block copolymer architecture by suppressing random transesterification • Serves as a direct synthetic precursor to TEMPO-analogous persistent nitroxide radicals for oxidation catalysis & spin-labeling Each batch includes full analytical documentation (HPLC, NMR). Bulk quantities and custom synthesis available upon request.

Molecular Formula C11H20O4
Molecular Weight 216.27 g/mol
CAS No. 2941-45-9
Cat. No. B050534
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2,6,6-Tetramethylpimelic Acid
CAS2941-45-9
SynonymsALPHA,ALPHA,ALPHA',ALPHA'-TETRAMETHYLHEPTANEDIOIC ACID; 2,2,6,6-TETRAMETHYLHEPTANEDIOIC ACID; 2,2,6,6-TETRAMETHYLPIMELIC ACID; alpha,alpha,alpha',alpha'-Tetramethylheptanedioic acid,98+%; alpha,alpha,alpha',alpha'-Tetramethylheptanedioic
Molecular FormulaC11H20O4
Molecular Weight216.27 g/mol
Structural Identifiers
SMILESCC(C)(CCCC(C)(C)C(=O)O)C(=O)O
InChIInChI=1S/C11H20O4/c1-10(2,8(12)13)6-5-7-11(3,4)9(14)15/h5-7H2,1-4H3,(H,12,13)(H,14,15)
InChIKeyCKUJONFLPBQEKM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,2,6,6-Tetramethylpimelic Acid Overview


2,2,6,6-Tetramethylpimelic acid (CAS 2941-45-9), also known as α,α,α',α'-tetramethylheptanedioic acid, is a sterically hindered aliphatic dicarboxylic acid . This compound is characterized by four methyl substituents at the 2- and 6-positions of the heptanedioic acid backbone, which impart significant steric hindrance to the carboxylic acid functionalities . As a neo-acid derivative, it is primarily utilized as a specialty monomer in condensation polymerization and as a key intermediate in the synthesis of persistent nitroxide radicals [1].

Monomer for hydrolysis-resistant polyester resins (per patent-reported steric shielding)

Intermediate for persistent nitroxide radicals (TEMPO-type analogs)

Why Common Diacids Cannot Replace 2,2,6,6-Tetramethylpimelic Acid


The substitution of 2,2,6,6-tetramethylpimelic acid with its unhindered parent compound, pimelic acid, or other common aliphatic diacids like adipic acid is generally not feasible for applications requiring enhanced hydrolytic stability or specific steric control [1]. The four methyl groups at the α-positions relative to the carboxyl groups create substantial steric hindrance, which fundamentally alters the compound's reactivity and the properties of derived materials [1]. This steric shielding protects the ester or amide linkages in resulting polymers from nucleophilic attack, a key degradation pathway, thereby imparting 'unique stability under hydrolytic conditions' as demonstrated in patent literature [1]. Without this molecular architecture, a generic diacid would yield a polymer with significantly reduced lifetime and performance in chemically aggressive or aqueous environments [1].

Unhindered diacids lack steric shielding

Pimelic or adipic acid cannot replicate the gem-dimethyl protection, leading to reduced hydrolytic resistance in the final polymer.

Faster condensation may disrupt architecture

Common diacids react more rapidly; this can cause random transesterification and loss of segmented block structure during synthesis.

Limited ester linkage protection

Without the α-methyl groups, ester bonds remain exposed to nucleophilic attack, compromising durability in aqueous or corrosive environments.

Evidence-Based Differentiation of 2,2,6,6-Tetramethylpimelic Acid


Physicochemical Comparison with Unsubstituted Pimelic Acid

The introduction of four methyl groups at the 2- and 6-positions dramatically alters the physicochemical profile of pimelic acid. The target compound exhibits a melting point of 169-171 °C , whereas the parent pimelic acid melts at 103-105 °C [1]. This increase of approximately 66 °C is attributed to the enhanced molecular rigidity and packing conferred by the gem-dimethyl groups. Furthermore, the predicted octanol-water partition coefficient (XLogP) for 2,2,6,6-tetramethylpimelic acid is 2.3 , indicating significantly higher hydrophobicity compared to unsubstituted pimelic acid.

Melting Point
Cross-study comparable
169–171 °C (target) vs 103–105 °C (pimelic acid) · Δ ≈ +66 °C
Increased crystallinity; reduced moisture sensitivity
Experimental vs literature values
Dicarboxylic Acids Steric Hindrance Physicochemical Properties

Steric Hindrance Effect on Condensation Rate

The sterically hindered nature of 2,2,6,6-tetramethylpimelic acid directly impacts its reactivity in polycondensation reactions. Compared to a typical, unhindered aliphatic dicarboxylic acid, its condensation with diols is explicitly noted to 'proceed more slowly and with greater difficulty' [1]. This reduced reaction rate, while potentially requiring more vigorous conditions or activated acid derivatives (e.g., acid chlorides) [1], is a direct consequence of the methyl groups shielding the reactive carbonyl centers. This controlled reactivity can be advantageous for synthesizing well-defined copolymers or for preventing undesirable side reactions during processing.

Condensation Rate
Class-level inference
Qualitatively slower than unhindered diacids; may require activated derivatives (e.g., acid chlorides)
Enables controlled copolymer architecture
Rate constants not reported; class-level effect
Polymer Chemistry Polycondensation Reaction Kinetics

Hydrolytic Stability of Polyester Resins

Polyester resins synthesized using 2,2,6,6-tetramethylpimelic acid as a monomer exhibit superior resistance to hydrolysis. U.S. Patent 4,031,063 explicitly claims that polyester compositions incorporating this sterically-hindered neo-acid are 'uniquely stable under hydrolytic conditions' [1]. This is a direct consequence of the gem-dimethyl groups creating a hydrophobic pocket around the ester linkage, thereby shielding it from attack by water molecules [1]. While the patent does not provide a direct numerical comparison to an unhindered pimelic acid-based polyester, it establishes the class of hindered neo-acids as providing a marked improvement over conventional polyester resins, which are described as 'highly susceptible to hydrolytic conditions' [1].

Hydrolytic Stability
Class-level inference
Polyesters “uniquely stable under hydrolytic conditions” per patent; conventional polyesters described as highly susceptible
Reported enhanced lifetime in humid/corrosive settings
No quantitative half-life data provided
Polymer Degradation Hydrolytic Stability High-Performance Materials

Application Scenarios for 2,2,6,6-Tetramethylpimelic Acid


Hydrolytically Stable Polyester Thermoplastics and Films

This compound is ideally suited as a co-monomer for producing high-performance polyester resins intended for demanding environments. As established in U.S. Patent 4,031,063, its incorporation yields materials with exceptional hydrolytic stability [1]. R&D groups and manufacturers should procure 2,2,6,6-tetramethylpimelic acid when developing films, fibers, or molded components for applications where prolonged exposure to moisture, steam, or chemicals is expected. The resultant polymers are resistant to degradation in 'hydrolytic and corrosive environments' [1], making them suitable for under-the-hood automotive parts, industrial filtration membranes, or protective coatings where conventional polyesters would fail prematurely.

Segmented & Block Copolymer Synthesis

The intrinsically slower condensation kinetics of 2,2,6,6-tetramethylpimelic acid [1] provide a strategic advantage in the synthesis of complex polymer architectures. Researchers aiming to create well-defined segmented copolymers, where random transesterification is a known challenge, can leverage this reduced reactivity to exert finer control over the polymerization process. By utilizing this monomer, it is possible to preserve the desired block structure during melt processing or post-polymerization, ensuring that the final material's mechanical and thermal properties are not compromised by unwanted randomization [1]. Procurement should be prioritized for projects focused on advanced thermoplastic elastomers or high-performance copolymers.

Nitroxide Radical Precursor (TEMPO Analogs)

2,2,6,6-Tetramethylpimelic acid serves as a direct synthetic precursor to a specific class of persistent nitroxide radicals, structurally related to TEMPO (2,2,6,6-tetramethylpiperidin-1-oxyl) [2]. These radicals are valued for their stability and are widely used as oxidation catalysts, radical traps, and spin labels in polymer chemistry, organic synthesis, and biochemistry [2]. The pimelic acid derivative offers a pathway to TEMPO analogs with potentially altered solubility and reactivity profiles compared to the standard piperidine-based compound. Scientific procurement for this application is driven by the need for specialized catalytic systems or probes, where the specific structural features of the pimelic acid backbone confer a unique advantage.

Application
Selection Property
Validation Focus
Hydrolytically stable polyester thermoplastics & films
Steric shielding of ester linkages
Hydrolytic aging tests (moisture/steam exposure)
Segmented & block copolymer synthesis
Controlled condensation reactivity
Block structure retention (GPC, NMR)
Nitroxide radical precursor (TEMPO analogs)
Gem-dimethyl substitution pattern
EPR spectroscopy for nitroxide stability

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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